5,6-Dihydroyangonin
5,6-Dihydroyangonin
5,6-Dihydroyangonin is a derivative of Yangonin, a lactone isolated from the Kava plant (Piper methysticum). 5,6-Dihydroyangonin was shown to exhibit potential antibacterial and antifungal activities.
5, 6-Dihydroyangonin belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 5, 6-Dihydroyangonin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydroyangonin is primarily located in the membrane (predicted from logP). Outside of the human body, 5, 6-dihydroyangonin can be found in beverages. This makes 5, 6-dihydroyangonin a potential biomarker for the consumption of this food product.
5, 6-Dihydroyangonin belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 5, 6-Dihydroyangonin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydroyangonin is primarily located in the membrane (predicted from logP). Outside of the human body, 5, 6-dihydroyangonin can be found in beverages. This makes 5, 6-dihydroyangonin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
3328-60-7
VCID:
VC21101581
InChI:
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+
SMILES:
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC
Molecular Formula:
C15H16O4
Molecular Weight:
260.28 g/mol
5,6-Dihydroyangonin
CAS No.: 3328-60-7
Cat. No.: VC21101581
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5,6-Dihydroyangonin is a derivative of Yangonin, a lactone isolated from the Kava plant (Piper methysticum). 5,6-Dihydroyangonin was shown to exhibit potential antibacterial and antifungal activities. 5, 6-Dihydroyangonin belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 5, 6-Dihydroyangonin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 6-dihydroyangonin is primarily located in the membrane (predicted from logP). Outside of the human body, 5, 6-dihydroyangonin can be found in beverages. This makes 5, 6-dihydroyangonin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 3328-60-7 |
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+ |
| Standard InChI Key | AYXCIWVJOBQVFH-VMPITWQZSA-N |
| Isomeric SMILES | COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC |
| SMILES | COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
| Canonical SMILES | COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator